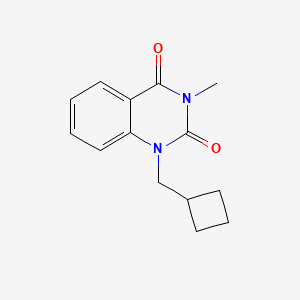

![molecular formula C12H7Cl2NO3S2 B2688325 [(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1527479-57-7](/img/structure/B2688325.png)

[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

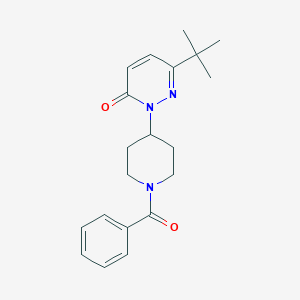

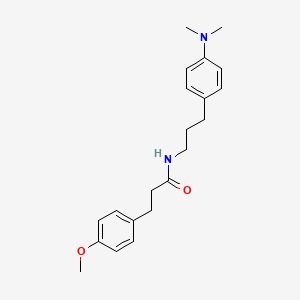

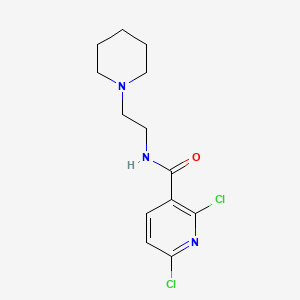

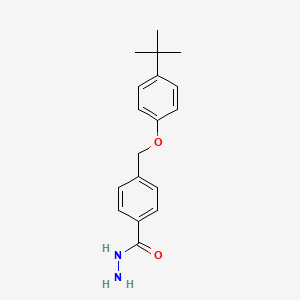

The compound “[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid” is a unique chemical with the linear formula C13H9Cl2NO3S2 . It has a molecular weight of 362.256 and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is intended for research use only.

Applications De Recherche Scientifique

Antifungal Activity

Research on derivatives of this compound has shown promise in the development of antifungal agents. A study by Doležel et al. (2009) on rhodanineacetic acid derivatives highlighted their preparation and evaluation for antifungal effects against selected fungal species, including Candida and Trichosporon strains. Notably, specific derivatives exhibited strong inhibition against Candida tropicalis and other fungal species, indicating potential applications in addressing fungal infections (Doležel et al., 2009).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) investigated the aldose reductase inhibitory action of structurally related compounds, noting their significant potency as inhibitors. This activity is crucial for managing complications related to diabetes, such as cataract formation and diabetic neuropathy, highlighting the therapeutic relevance of these derivatives in medical research (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and evaluated their anticancer and antiangiogenic effects. These derivatives showed significant potential in reducing tumor volume and cell number, and inhibiting tumor-induced angiogenesis in mouse models, suggesting their utility as candidates for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives have demonstrated potent antimicrobial properties against a range of bacterial and mycobacterial pathogens. Krátký et al. (2017) synthesized and evaluated these derivatives, identifying compounds with high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This research supports the potential use of these compounds in developing new antimicrobial agents (Krátký et al., 2017).

Fluorescence Properties for Chemical Sensing

The compound's derivatives have also found applications in the development of chemical sensors. A study by Li Rui-j (2013) synthesized a new fluorescent compound that exhibited selective quenching effects in the presence of Co2+, suggesting its potential as a fluorescent chemical sensor for detecting this metal ion (Li Rui-j, 2013).

Mécanisme D'action

This compound is a part of a class of compounds known as 2-thioxo-4-thiazolidinones . Compounds in this class have been reported to have a broad pharmacological spectrum and affinity towards various bio targets . For example, some 4-thiazolidinones have been reported as novel inhibitors of the bacterial enzyme Mur B, which acts during the biosynthesis of peptidoglycan . Peptidoglycan is an essential component of the cell wall of both gram-positive and gram-negative bacteria . Some thiazolidine derivatives, especially 4-thiazolidinones, are PPAR-receptor agonists showing hypoglycemic, antineoplastic, and anti-inflammatory activities .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S2/c13-7-2-1-6(8(14)4-7)3-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYUPXAPPDEIKP-OQFOIZHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide](/img/structure/B2688249.png)

![5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2688251.png)

![N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2688252.png)

![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2688254.png)

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)